molecular formula C12H11N3O2 B8771016 N-(4-Methylphenyl)-3-nitropyridin-2-amine CAS No. 54696-60-5

N-(4-Methylphenyl)-3-nitropyridin-2-amine

Cat. No. B8771016
CAS RN: 54696-60-5
M. Wt: 229.23 g/mol
InChI Key: HLMXCGYQUGFYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methylphenyl)-3-nitropyridin-2-amine is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
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properties

CAS RN

54696-60-5

Product Name

N-(4-Methylphenyl)-3-nitropyridin-2-amine

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-(4-methylphenyl)-3-nitropyridin-2-amine

InChI

InChI=1S/C12H11N3O2/c1-9-4-6-10(7-5-9)14-12-11(15(16)17)3-2-8-13-12/h2-8H,1H3,(H,13,14)

InChI Key

HLMXCGYQUGFYJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-chloro-3-nitropyridine (100 mg, 0.63 mmol) was dissolved in dioxane (4 mL) in a round bottom flask to which p-tolylaniline (68 mg, 0.63 mmol) was added followed by addition of diisopropylethylamine (0.22 mL). The reaction mixture was heated to 80° C. for 24 hours and stopped when complete as observed by LCMS. After cooling to room temperature, the solvent was removed under reduced pressure to afford an oily residue. The residue was dissolved in ethyl acetate (20 mL) and washed with water and brine (5 mL each respectively). The organic phase was separated and dried over Na2SO4. After filtration the solvent was removed under reduced pressure. The crude product was carried on to the next step without further purification. LCMS [M+H]: 230.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
68 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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